molecular formula C17H17NO3 B2797448 {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate CAS No. 1794988-09-2

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate

Cat. No.: B2797448
CAS No.: 1794988-09-2
M. Wt: 283.327
InChI Key: CKWCSWNOBZZEAY-UHFFFAOYSA-N
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Description

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate is a synthetic benzoate ester with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . As a derivative of methyl benzoate, this compound is of significant research interest in the field of agrochemistry. Methyl benzoate itself has been identified as a promising, environmentally safe botanical insecticide with multiple modes of action, including contact toxicity, fumigant activity, and oviposition deterrent effects against a wide range of agricultural pests . Researchers can explore the structure-activity relationship of this specific analog to develop novel pest management tools. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Strictly prohibit personal use.

Properties

IUPAC Name

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-13-6-5-7-14(10-13)11-18-16(19)12-21-17(20)15-8-3-2-4-9-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWCSWNOBZZEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate typically involves the esterification of benzoic acid with an appropriate amino-oxoethyl compound. One common method is the reaction of benzoic acid with 2-((3-methylbenzyl)amino)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as acid or base catalysts, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or amine.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Benzoic acid derivatives or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino-oxoethyl moiety, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Functional Group Key Applications/Properties References
{[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate 3-Methylbenzylcarbamoyl methyl ester Hypothetical: Potential pharmaceutical/agrochemical intermediate -
Methyl benzoate Simple ester (no substituents) Fragrance, solvent, synthesis intermediate
Metsulfuron methyl ester Sulfonylurea group Herbicide (ALS inhibitor)
Methyl 2-(picolinamido)benzoate Picolinamide substituent Intermediate in bioactive molecule synthesis
Methyl phenylacetate Phenylacetyl group Read-across analog for skin sensitization studies

Key Observations :

  • Methyl benzoate serves as a foundational structure; its lack of complex substituents results in high volatility and widespread use in fragrances and solvents. In contrast, the target compound’s carbamoyl group increases polarity, likely reducing volatility and enhancing solubility in polar solvents .
  • Sulfonylurea derivatives (e.g., metsulfuron methyl) demonstrate how benzoate esters can be modified for pesticidal activity. The sulfonylurea moiety enables herbicidal action via acetolactate synthase (ALS) inhibition, a property absent in the target compound due to its carbamoyl group .
  • Methyl 2-(picolinamido)benzoate highlights the role of amide substituents in pharmaceutical synthesis.

Physicochemical Properties

  • Boiling/Melting Points : Methyl benzoate has a boiling point of 199°C and melting point of -12°C. The carbamoyl group in the target compound is expected to increase melting point due to enhanced intermolecular hydrogen bonding.
  • Solubility : Methyl benzoate is sparingly soluble in water (0.3 g/L at 20°C). The carbamoyl group may improve aqueous solubility, analogous to methyl 2-(picolinamido)benzoate derivatives, which exhibit moderate solubility in polar aprotic solvents .
  • Stability : Benzoate esters are generally stable under acidic conditions but hydrolyze in basic environments. The carbamoyl group may confer additional stability against enzymatic degradation compared to simpler esters .

Biological Activity

The compound {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate is a synthetic organic molecule with potential therapeutic applications. Its structure includes a methylphenyl group, a carbamoyl moiety, and a benzoate fragment, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₄N₁O₂
  • Molecular Weight : 242.28 g/mol
  • Structural Features :
    • Methylphenyl group enhances lipophilicity.
    • Carbamoyl group may contribute to hydrogen bonding interactions.
    • Benzoate fragment is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:

  • Bacterial Strains : Some derivatives show effectiveness against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Activity has been noted against Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that derivatives can inhibit pro-inflammatory cytokines, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Insecticidal Activity

Similar compounds have been evaluated for their insecticidal properties. For example:

  • Methyl Benzoate : A related compound has demonstrated larvicidal effects against mosquito larvae, with a reported LC50 of 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens . This suggests that variations of the benzoate structure may yield effective insecticides.

The exact mechanisms through which This compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like cholinesterase, affecting neurotransmission in insects .
  • Membrane Interaction : The lipophilic nature of the methylphenyl group may facilitate interactions with cellular membranes, altering permeability and function.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
Methyl BenzoateMethyl ester of benzoic acidAntimicrobial, larvicidal
N-(4-Acetylphenyl)acetamideAcetamide derivativeAnalgesic
BenzamideSimple amide structureAntimicrobial
3-Acetylbenzoic acidAcetic acid derivativeAnti-inflammatory

This table highlights the diverse activities associated with compounds sharing structural motifs with This compound , suggesting potential pathways for further research and development.

Case Studies

  • Antimicrobial Efficacy Study : A study investigating the antimicrobial efficacy of several carbamoyl derivatives found that those with enhanced lipophilicity exhibited better activity against gram-positive bacteria .
  • Insecticidal Potential : Research on methyl benzoate derivatives demonstrated significant larvicidal effects, indicating that modifications in the structure could enhance insecticidal properties while reducing toxicity to non-target species .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing {[(3-Methylphenyl)methyl]carbamoyl}methyl benzoate, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps:

  • Esterification : Reacting benzoic acid derivatives (e.g., methyl benzoate) with a halogenated alcohol precursor under basic conditions (e.g., K₂CO₃ in DMF).
  • Carbamoylation : Introducing the 3-methylbenzyl carbamoyl group via coupling agents like EDC/HOBt in anhydrous dichloromethane (DCM) at 0–25°C.
  • Yield optimization requires strict stoichiometric control (1:1.2 molar ratio of acid to amine) and purification via silica gel chromatography (ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., benzoate aromatic protons at δ 7.8–8.1 ppm, carbamoyl NH at δ ~6.5 ppm).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1720 cm⁻¹ for ester and carbamoyl groups).
  • X-ray Crystallography : Single-crystal diffraction refined with SHELXL resolves bond lengths/angles and detects stereochemical anomalies. Low-temperature (100 K) data collection minimizes thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally similar benzoates (e.g., methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate):

  • Use PPE (gloves, lab coats) and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity).
  • Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical evaluation for inhalation .

Advanced Research Questions

Q. How can SHELX-based refinement address challenges in resolving the crystal structure of this compound?

  • Methodological Answer : Common challenges include:

  • Disordered Methylphenyl Moieties : SHELXL’s PART and SUMP commands model partial occupancy.
  • Weak Diffraction : High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) improve electron density maps.
  • Twinning : The TWIN command in SHELXL refines twin fractions (e.g., HKLF5 format for multi-component datasets). Validation tools like PLATON ensure geometric accuracy .

Q. What mechanistic insights explain the compound’s interaction with serine proteases, and how can computational methods validate these hypotheses?

  • Methodological Answer :

  • Binding Mechanism : The carbamoyl group mimics the tetrahedral intermediate in protease catalysis, forming hydrogen bonds with catalytic Ser195. The 3-methylphenyl group enhances hydrophobic interactions in the S1 pocket.
  • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes. Free-energy perturbation (FEP) calculations correlate with experimental IC₅₀ values. Competitive inhibition assays (e.g., fluorogenic substrates) validate computational predictions .

Q. How can conflicting biological activity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize substrate concentrations (e.g., fixed Km values) and pH buffers.
  • Compound Purity : Use HPLC-MS (≥98% purity) and quantify impurities via LC-UV/ELSD.
  • Orthogonal Assays : Compare results from surface plasmon resonance (SPR) and enzymatic activity assays. Meta-analysis tools (e.g., Prism) statistically reconcile dose-response curves .

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